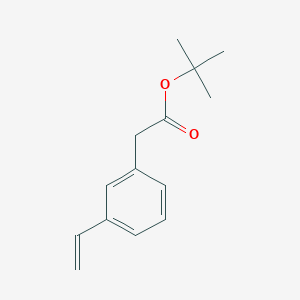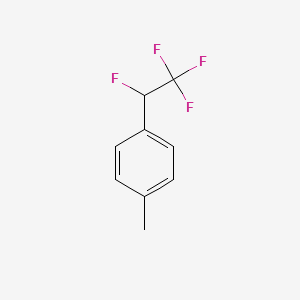
4-(1,2,2,2-Tetrafluoroethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE is an organic compound with the molecular formula C9H8F4. It is a derivative of benzene, where a methyl group and a tetrafluoroethyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which impart high stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE can be synthesized through the reaction of 1,1,2,2-tetrafluoroethane with toluene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less fluorinated derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing the reactivity and stability of the resulting products. The pathways involved include nucleophilic and electrophilic interactions, which are critical in determining the compound’s behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-METHYL-2-(1,1,2,2-TETRAFLUOROETHOXY)BENZENE
- 1,1,2,2-TETRAFLUOROETHYL METHYL ETHER
- 1,1,2,2-TETRAFLUOROETHYL 2,2,2-TRIFLUOROETHYL ETHER
Uniqueness
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of the tetrafluoroethyl group at the 4-position, combined with the methyl group at the 1-position, results in a compound with high stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8F4 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
1-methyl-4-(1,2,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3 |
InChI-Schlüssel |
SADILGTUZRVXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
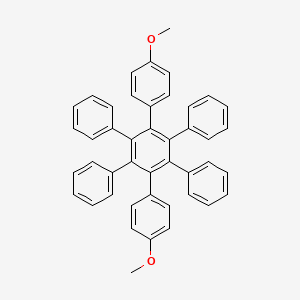
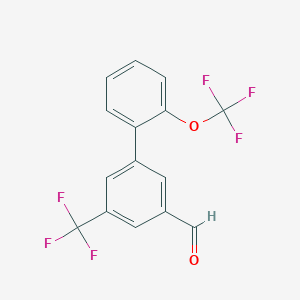


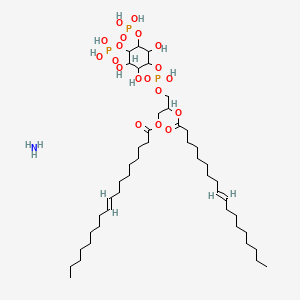

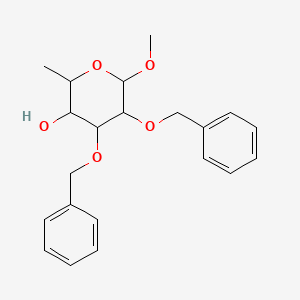
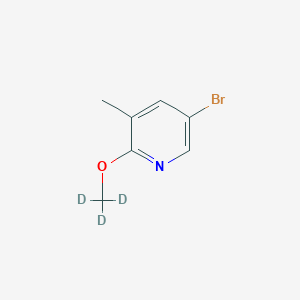
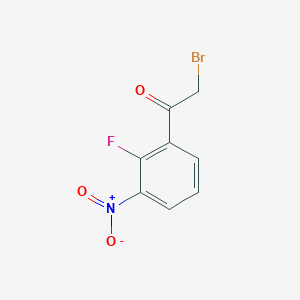
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
